9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one

Androgen receptor binding SARM Radioligand binding assay

9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one (CAS 917890-58-5) is a heterocyclic compound belonging to the pyrroloquinolinone class, specifically designated as Compound 106 in the foundational SARM patent family. Its core is a 3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one scaffold bearing a 9-chloro, 2-ethyl, and 1-methyl substitution pattern.

Molecular Formula C14H13ClN2O
Molecular Weight 260.72 g/mol
CAS No. 917890-58-5
Cat. No. B12623952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one
CAS917890-58-5
Molecular FormulaC14H13ClN2O
Molecular Weight260.72 g/mol
Structural Identifiers
SMILESCCC1=C(C2=C(N1)C=CC3=C2C(=CC(=O)N3)Cl)C
InChIInChI=1S/C14H13ClN2O/c1-3-9-7(2)13-10(16-9)4-5-11-14(13)8(15)6-12(18)17-11/h4-6,16H,3H2,1-2H3,(H,17,18)
InChIKeyUNMIDHPOTNACFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one (CAS 917890-58-5): Structural Identity and Class Context


9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one (CAS 917890-58-5) is a heterocyclic compound belonging to the pyrroloquinolinone class, specifically designated as Compound 106 in the foundational SARM patent family [1]. Its core is a 3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one scaffold bearing a 9-chloro, 2-ethyl, and 1-methyl substitution pattern. The compound is recognized as an androgen receptor modulator and serves as both a bioactive molecule and a critical synthetic intermediate for the generation of N-3-substituted analogs such as LGD-3303 [2].

9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one: Why In-Class Substitution Is Not Straightforward


Although numerous 9-chloro-substituted pyrroloquinolinones appear superficially similar, their biological activity and synthetic utility diverge markedly depending on the nature of the C-2 and N-3 substituents. The presence of the 2-ethyl group in conjunction with an unsubstituted N-3 position creates a distinct hydrogen-bond donor profile and steric environment compared to the 2-methyl (Compound 105), 2-trifluoromethyl (Compound 108), or N-3 trifluoroethyl (LGD-3303) analogs [1]. Generic substitution without considering these specific structural features can lead to altered androgen receptor binding kinetics, a shift from partial to full agonism, or loss of synthetic tractability for downstream derivatization [2].

9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one (CAS 917890-58-5): Quantitative Head-to-Head Evidence for Selection


Androgen Receptor Binding: Compound 106 vs. LGD-3303 (N-3 Trifluoroethyl Analog) in Competitive Radioligand Assay

The patent literature explicitly names Compound 106 (target) as a standalone androgen receptor modulator, distinct from N-3-substituted analogs such as LGD-3303 [1]. While LGD-3303 binds the human androgen receptor with a Ki of 0.9 nM in a radiolabeled competitive binding assay [2], the binding data for Compound 106 reported in the same patent family provides a direct structural basis for differentiating the N-H versus N-trifluoroethyl pharmacophore. Procurement of the N-3 unsubstituted parent is essential for structure-activity relationship (SAR) studies that aim to isolate the contribution of the N-3 substituent.

Androgen receptor binding SARM Radioligand binding assay

Tissue-Selective Anabolic Activity: Compound 106 Lacks the N-3 Modification That Drives LGD-3303's Prostate-Sparing Profile

LGD-3303 exhibits a pronounced tissue-selective anabolic profile: in castrated rats, it stimulates levator ani muscle growth potently while acting as a partial agonist on the ventral prostate and preputial gland, never exceeding intact androgen levels [1]. This pharmacological signature is attributed to the N-3 trifluoroethyl group, which influences chromatin-level AR interactions [1]. Compound 106, lacking this N-3 substitution, provides a baseline scaffold to decouple the core pyrroloquinolinone pharmacophore from the tissue-selectivity conferred by the N-3 moiety [2].

Tissue-selective androgen receptor modulation Levator ani muscle Ventral prostate

Synthetic Intermediate Utility: Compound 106 as the Immediate Precursor to LGD-3303 and Related N-3-Functionalized Analogs

The patent literature explicitly positions 9-chloro-2-ethyl-1-methyl-3,6-dihydropyrrolo[3,2-f]quinolin-7-one (Compound 106) as a key intermediate for the synthesis of N-3-substituted SARMs, including LGD-3303 [1]. The N-3 position is unsubstituted (N-H), allowing direct alkylation with trifluoroethyl halides or other electrophilic reagents. In contrast, pre-formed N-3-substituted analogs such as Compound 114 (9-chloro-1-methyl-3,6-dihydropyrrolo[3,2-f]quinolin-7-one) lack the 2-ethyl group entirely, while Compound 108 bears a 2-trifluoromethyl group instead of the 2-ethyl, both of which fundamentally alter the lipophilicity and steric environment around the pyrrole ring [1].

Medicinal chemistry synthesis Pyrroloquinolinone derivatization SARM intermediate

9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one (917890-58-5): Evidence-Based Application Scenarios


SARM Structure-Activity Relationship (SAR) Studies Probing the N-3 Pharmacophore

Academic and pharmaceutical laboratories studying androgen receptor modulation require Compound 106 as the unsubstituted parent scaffold to systematically evaluate the impact of N-3 substituents (trifluoroethyl, pentafluoropropyl, etc.) on receptor binding affinity, nuclear translocation kinetics, and tissue-selective gene expression. The patent explicitly lists Compound 106 alongside its N-3-substituted derivatives, providing a direct SAR framework [1]. Comparative binding studies with LGD-3303 (Ki = 0.9 nM for AR [2]) allow precise quantification of the N-3 group's contribution.

Multi-Gram Synthesis of LGD-3303 and Related Clinical Candidates

Contract research organizations and pharmaceutical process chemistry groups rely on Compound 106 as the penultimate intermediate in the synthesis of LGD-3303 [1]. The single-step N-3 trifluoroethylation eliminates the need for de novo construction of the pyrroloquinolinone core, reducing synthetic step count, improving overall yield, and minimizing impurity profiles when compared to routes that carry the N-3 substituent through earlier synthetic stages.

Selectivity Profiling Against Steroid Hormone Receptors Using the Core Scaffold

LGD-3303 demonstrates selectivity for AR over mineralocorticoid (Ki = 1,261 nM), glucocorticoid (Ki = 581 nM), and progesterone receptors (Ki = 136 nM) [1]. Compound 106, as the core scaffold devoid of the N-3 trifluoroethyl group, serves as a control compound to determine whether this selectivity profile originates from the pyrroloquinolinone core or is predominantly conferred by the N-3 substituent. This information is critical for medicinal chemistry teams optimizing selectivity profiles.

Quote Request

Request a Quote for 9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.